N-Octadecanoyl-Nile blue

Descripción general

Descripción

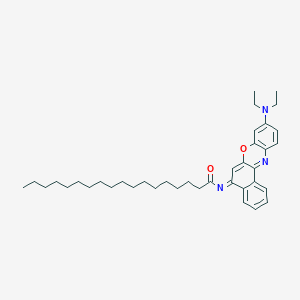

N-Octadecanoyl-Nile Blue is a chemical compound with the formula C38H53N3O2 . It is used as a membrane probe and an optode sensor for sodium and other ions .

Synthesis Analysis

The synthesis of N-Octadecanoyl-Nile Blue is not explicitly mentioned in the search results. .Molecular Structure Analysis

The molecular structure of N-Octadecanoyl-Nile Blue is represented by the formula C38H53N3O2 . The SMILES string representation isCCCCCCCCCCCCCCCCCC(=O)\\N=C1/C=C2Oc3cc(ccc3N=C2c4ccccc14)N(CC)CC . Physical And Chemical Properties Analysis

N-Octadecanoyl-Nile Blue is a violet powder . It is soluble in alcohols, DMSO, and DMF . It has a melting point of 91-93 °C . Its fluorescence properties are λex 614 nm and λem 663 nm when protonated .Aplicaciones Científicas De Investigación

Chromoionophore I: A Comprehensive Analysis of Scientific Research Applications

Chromoionophore I, also known as N-Octadecanoyl-Nile blue or ETH 5294, is a versatile compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields:

Ion-Selective Sensors: This compound serves as an optode sensor for sodium and other ions. It has been used to develop optical dihydrogen phosphate-selective sensors that are more suitable for operation at physiological pH levels compared to their ion-selective electrode counterparts .

Medical Diagnostics: In medical diagnostics, Chromoionophore I’s properties allow for the detection of ions in complex real samples such as body fluids and cells. This application is crucial for understanding physiological processes and diagnosing medical conditions .

Fabric Technology: The compound’s ability to act as a lipophilic pH indicator makes it suitable for integration into fabrics. This application enables the creation of selective and reversible ion optodes on fabrics, which can detect electrolytes and provide valuable data in various research settings .

Mecanismo De Acción

Target of Action

Chromoionophore I, also known as N-Octadecanoyl-Nile blue, is primarily targeted towards hydrogen ions (H+) . It is a H±selective neutral chromoionophore , which means it selectively binds and transports hydrogen ions across biological membranes .

Result of Action

The primary result of Chromoionophore I’s action is the alteration of intracellular pH levels . By transporting hydrogen ions across the cell membrane, it can cause changes in the pH-dependent biochemical reactions within the cell.

Propiedades

IUPAC Name |

N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-37(42)39-34-29-36-38(32-24-22-21-23-31(32)34)40-33-27-26-30(28-35(33)43-36)41(5-2)6-3/h21-24,26-29H,4-20,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBZQJIXVRCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402892 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromoionophore I | |

CAS RN |

125829-24-5 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

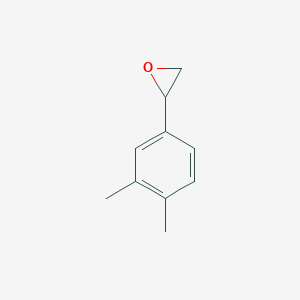

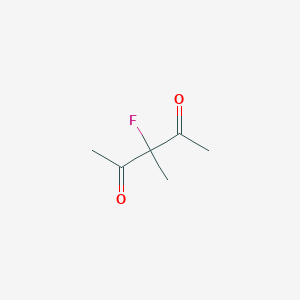

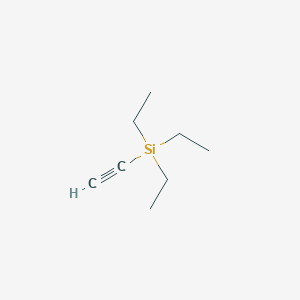

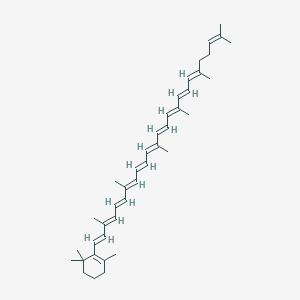

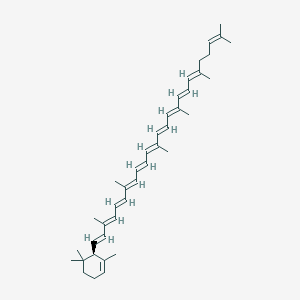

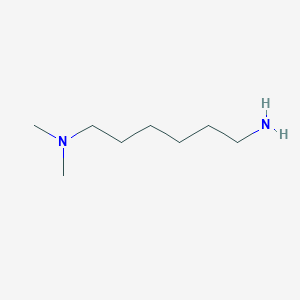

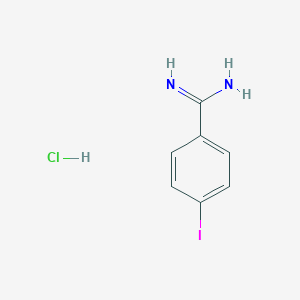

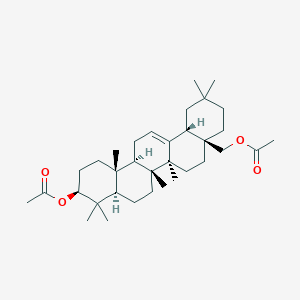

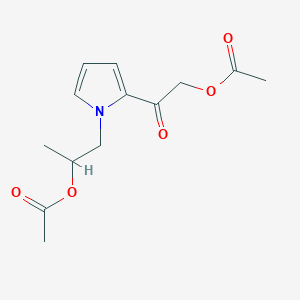

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.